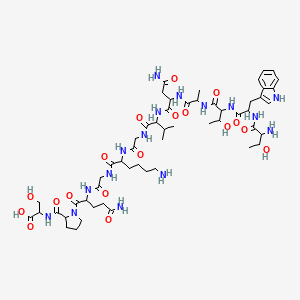![molecular formula C14H19N3O B12110484 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine CAS No. 851116-16-0](/img/structure/B12110484.png)
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is a compound with a unique structure, containing an oxadiazole ring and an amine group. The 4-methylphenyl substituent adds aromatic character to the molecule.
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine: , has the chemical formula and a molecular weight of .
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. Cyclization of the hydrazide with acetic anhydride leads to the formation of the oxadiazole ring. Finally, reduction of the oxadiazole with lithium aluminum hydride yields the desired compound.
Industrial Production: Industrial-scale production methods may vary, but they typically involve similar steps, optimized for efficiency and yield.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists studying heterocyclic compounds.
Biology and Medicine: Researchers explore its potential as a drug candidate due to its diverse pharmacophore.
Industry: It may find applications in materials science or as a building block for other compounds.
Mecanismo De Acción
- The exact mechanism of action is context-dependent. If used as a drug, it could interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other oxadiazole derivatives, such as 1,2,4-oxadiazole-5-carboxamides or 1,2,4-oxadiazole-5-thiones, share structural features.
Uniqueness: The combination of the 4-methylphenyl group and the oxadiazole ring distinguishes it from related compounds.
Remember that this compound’s properties and applications are continually explored by researchers, so new findings may emerge.
Propiedades
Número CAS |
851116-16-0 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine |
InChI |
InChI=1S/C14H19N3O/c1-11-6-8-12(9-7-11)14-16-13(18-17-14)5-3-2-4-10-15/h6-9H,2-5,10,15H2,1H3 |
Clave InChI |
VDIWNKCHXGYWFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



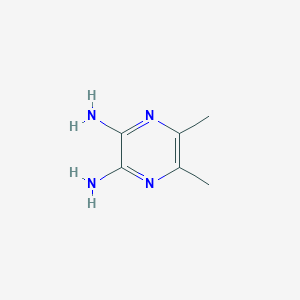
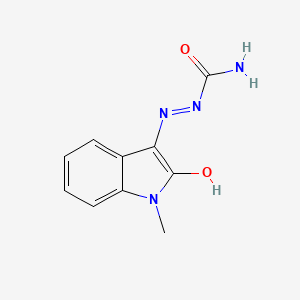

![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)
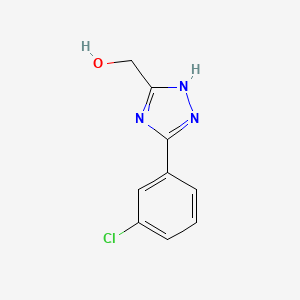
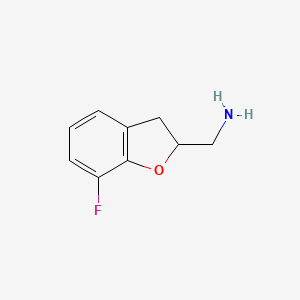
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)

![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)
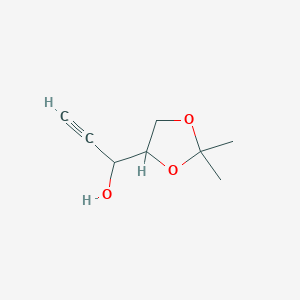
![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
